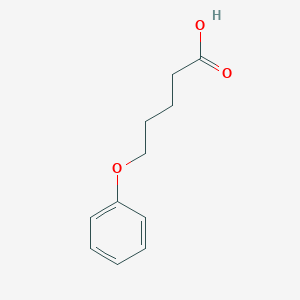

5-phenoxy-n-valeric acid

Description

5-Phenoxy-n-valeric acid (CAS: 7170-40-3) is a carboxylic acid derivative with a phenoxy substituent at the fifth carbon of a pentanoic acid chain. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . It is commercially available as a white to off-white crystalline powder with a purity of ≥98% . The compound is sparingly soluble in water but dissolves in polar organic solvents like alcohol and acetone . Key applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

5-phenoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEBMOCMHWICRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307551 | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-40-3 | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenoxyvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Overview of Synthesis Approaches

The preparation of 5-phenoxy-n-valeric acid typically involves the formation of the phenoxy linkage to the valeric acid chain or its derivatives, followed by appropriate functional group transformations to yield the acid. The main synthetic strategies include:

- Nucleophilic substitution reactions involving phenol derivatives and halogenated valeric acid esters.

- Hydrolysis of ester intermediates to obtain the free acid.

- Catalytic and acid-mediated transformations to optimize yield and purity.

Preparation via Nucleophilic Substitution of Halogenated Valeric Esters

A common route starts with the reaction of phenol or substituted phenols with methyl 5-bromovalerate or similar halogenated valeric acid esters. This approach involves:

Step 1: Formation of the phenoxy ester

Under basic conditions, phenol is deprotonated (e.g., with potassium t-butoxide) to form the phenolate ion, which then undergoes nucleophilic substitution on methyl 5-bromovalerate, yielding 5-phenoxyvalerate esters.

Step 2: Hydrolysis of the ester

The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

This method is supported by comparative studies on similar compounds where 5-(4-formyl-3-methoxyphenoxy)valeric acid was synthesized from methyl 5-bromovalerate and hydroxybenzaldehyde derivatives, achieving good yields (around 73% overall yield reported for related linkers).

Phenol + Methyl 5-bromovalerate → 5-phenoxyvalerate methyl ester → (Hydrolysis) → this compound

Acidic Hydrolysis of Phenoxy Valerate Esters

The hydrolysis step is critical for obtaining the free acid. Acidic hydrolysis is typically performed using mineral acids such as sulfuric acid or hydrochloric acid in aqueous media under controlled temperature (e.g., 80 °C for 19 hours), achieving high conversion efficiencies (up to 99% transformation).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Acid type | Sulfuric acid (H2SO4), HCl | Efficient ester cleavage |

| Temperature | ~80 °C | Optimal for hydrolysis |

| Reaction time | 12–24 hours | Complete conversion |

| Yield | Up to 98–99% | High purity product |

After hydrolysis, the product is purified by extraction, washing, and recrystallization or distillation to remove impurities and residual solvents.

Catalytic and Coupling Methods for Phenoxy Group Introduction

In some advanced methods, phenoxy groups are introduced via coupling reactions between phenols and halogenated aromatic compounds or benzophenone derivatives under basic conditions (e.g., KOH aqueous solutions), sometimes in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These methods often use controlled heating (e.g., 70–80 °C) and inert atmosphere (nitrogen) to prevent side reactions.

For example, coupling 2-fluorophenol with 4-fluorobenzophenone in KOH aqueous solution with DMF solvent at 80 °C for 12 hours yielded 4-(2-fluorophenoxy)benzophenone with 87% yield. Although this is a related compound, similar principles apply for phenoxy valeric acid derivatives.

Alternative Synthetic Routes and Catalytic Processes

While direct preparation methods for this compound are limited in literature, related patents and research on 5-hydroxyvaleric acid preparation provide insights into catalytic processes that may be adapted. For example, catalytic oxidation and hydrogenolysis using supported catalysts (e.g., molybdenum-based) have been employed for related valeric acid derivatives, offering potential routes for functional group transformations in the phenoxy valeric acid series.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution + ester hydrolysis | Phenol + methyl 5-bromovalerate; base (e.g., potassium t-butoxide); hydrolysis with H2SO4 or HCl at 80 °C | 70–99 | Common, reliable; ester intermediate purified before hydrolysis |

| Acidic hydrolysis of ester | Mineral acid (H2SO4, HCl), aqueous medium, 80 °C, 12–24 h | 98–99 | High conversion efficiency; requires careful purification |

| Coupling reactions | Phenol derivatives + halogenated aromatics, KOH aqueous, DMF, 70–80 °C, inert atmosphere | 80–90 | Used for related phenoxy compounds; adaptable for valeric acid derivatives |

| Catalytic oxidation/hydrogenolysis | Supported metal catalysts (e.g., molybdenum), controlled conditions | Variable | Emerging methods; potential for selective transformations |

Detailed Research Findings

- The nucleophilic substitution of methyl 5-bromovalerate with phenol derivatives is efficient and scalable, yielding phenoxy valerate esters that are readily hydrolyzed to the acid.

- Acidic hydrolysis is best performed under stoichiometric or slight excess of mineral acid, with prolonged heating to ensure complete conversion.

- Purification via extraction and recrystallization is necessary to achieve high purity this compound.

- Coupling methods under basic conditions with controlled temperature and inert atmosphere can improve selectivity and reduce side products.

- Catalytic methods for related valeric acid derivatives suggest potential for green and sustainable synthesis routes, though specific application to this compound requires further research.

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenoxy-n-valeric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives and substituted phenoxy compounds .

Applications De Recherche Scientifique

5-Phenoxy-n-valeric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mécanisme D'action

The mechanism of action of 5-phenoxy-n-valeric acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may influence fatty acid metabolism and oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following compounds share structural similarities with 5-phenoxy-n-valeric acid but differ in functional groups and physicochemical properties:

Physicochemical Properties

- Thermal Stability: 5-Oxo-5-phenylvaleric acid decomposes at 126–129°C , while thermal data for this compound are unavailable.

- Solubility: Hydroxyl groups in dihydroxyphenyl variants improve water solubility, whereas this compound is primarily soluble in organic solvents .

Activité Biologique

5-Phenoxy-n-valeric acid, also known as 5-phenylpentanoic acid, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Structure : It is a monocarboxylic acid derived from valeric acid with a phenyl group substitution at the delta position.

This compound exhibits various biological activities primarily through its interactions with cellular pathways related to inflammation, metabolism, and neuroprotection. Key mechanisms include:

- Regulation of Inflammatory Responses : The compound may influence the secretion of pro-inflammatory cytokines and modulate immune responses, particularly in the context of short-chain fatty acids (SCFAs) that are known to affect gut health and systemic inflammation .

- Energy Homeostasis : It plays a role in glucose metabolism by regulating hormones like GLP-1 and leptin, which are crucial for energy balance and appetite control .

Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties. Studies have shown that it can inhibit the activity of inducible nitric oxide synthase (iNOS) and reduce the production of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Table 1: Anti-inflammatory Activity of this compound

| Activity Assessed | Result | Reference |

|---|---|---|

| iNOS Inhibition | IC₅₀ = 9 µg/mL | |

| IL-6 Reduction | Significant decrease | |

| TNF-α Suppression | Notable reduction |

Neuroprotective Effects

This compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It appears to protect dopaminergic neurons by reducing oxidative stress and inflammation associated with conditions like Parkinson's disease. The compound's ability to modulate autophagy processes also contributes to its neuroprotective effects .

Antioxidant Activity

While not primarily classified as an antioxidant, studies suggest that this compound may exhibit some antioxidant properties by scavenging free radicals and reducing oxidative damage in neuronal cells .

Case Studies and Research Findings

- Neuroprotection in Parkinson's Disease Models :

- Gut Microbiota Interaction :

- Inflammation Modulation :

Q & A

Q. What solvent systems are optimal for dissolving 5-phenoxy-n-valeric acid in experimental setups?

The compound is soluble in alcohol (e.g., ethanol, methanol) and acetone but exhibits negligible solubility in water . For laboratory applications, prepare stock solutions using anhydrous ethanol or acetone to ensure homogeneity. Pre-saturate solvents with inert gas (e.g., nitrogen) if reactions require oxygen-free conditions. Conduct solubility tests at varying temperatures (20–60°C) to optimize dissolution rates for specific protocols.

Q. What are the recommended protocols for synthesizing this compound?

While direct synthesis data are limited, analogous valeric acid derivatives are synthesized via Friedel-Crafts alkylation or ester hydrolysis. A proposed route involves:

- Step 1 : React phenol with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the phenoxy ester intermediate.

- Step 2 : Hydrolyze the ester under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid. Purify via recrystallization (ethanol/water) and confirm purity using HPLC or NMR .

Advanced Research Questions

Q. How does this compound influence the stability and efficiency of perovskite solar cells?

Structurally similar compounds like 5-ammoniumvaleric acid (5-AVA) act as templating agents in perovskite synthesis. Methodology includes:

- Crystal Growth : Co-deposit 5-phenoxy-n-valeric acid with lead iodide (PbI₂) and methylammonium iodide (MAI) in mesoporous TiO₂/ZrO₂ scaffolds to reduce crystal defects .

- Stability Testing : Compare photovoltaic performance (e.g., power conversion efficiency) under continuous illumination (AM 1.5G, 100 mW/cm²) over 1,000 hours. Monitor degradation products via FTIR or mass spectrometry .

Q. What precautions are critical when handling 5-phenoxy-n-valeric acid under varying experimental conditions?

- Light Sensitivity : Store in amber glassware and conduct reactions in dark/controlled-light environments to prevent photodegradation .

- Thermal Stability : Avoid temperatures >60°C; decomposition releases CO/CO₂. Use inert atmospheres (N₂/Ar) for high-temperature protocols .

- Incompatibilities : Segregate from strong oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing 5-phenoxy-n-valeric acid's purity and structural integrity?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments; FTIR for functional group analysis (C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺ at m/z 194.1) and fragmentation patterns .

Q. How should researchers address contradictory data regarding 5-phenoxy-n-valeric acid's reactivity in different solvent systems?

- Systematic Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), polar protic (ethanol), and nonpolar (toluene) solvents under controlled conditions (e.g., 25°C, 48 hours).

- Kinetic Analysis : Use UV-Vis spectroscopy or GC-MS to monitor reaction progress and identify intermediates .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-phenoxybutyric acid) to isolate solvent-specific effects .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.